(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}prop-2-enamide
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Overview
Description
The compound (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}prop-2-enamide is a complex organic molecule that features a benzodioxole ring, a furan ring, and a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}prop-2-enamide typically involves multi-step organic reactions. One common route starts with the preparation of the benzodioxole and furan intermediates, followed by their coupling with a pyrazine derivative. The final step involves the formation of the amide bond under specific conditions, such as the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole and furan rings.
Reduction: Reduction reactions can target the double bond in the prop-2-enamide moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzodioxole, furan, and pyrazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole ring can lead to the formation of carboxylic acids, while reduction of the prop-2-enamide moiety can yield the corresponding amine.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific enzymes and receptors makes it a promising lead compound for the development of new drugs.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}prop-2-enamide involves its interaction with molecular targets such as enzymes and receptors. The benzodioxole and furan rings can engage in π-π interactions and hydrogen bonding, while the pyrazine ring can coordinate with metal ions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}prop-2-enamide
- 4,5-Dihydroxy-1,3-benzenedisulfonic acid disodium salt monohydrate
- Bis(2-ethylhexyl) terephthalate
Uniqueness
Compared to similar compounds, this compound stands out due to its unique combination of benzodioxole, furan, and pyrazine rings
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4/c23-18(6-4-13-3-5-15-17(10-13)26-12-25-15)22-11-14-19(21-8-7-20-14)16-2-1-9-24-16/h1-10H,11-12H2,(H,22,23)/b6-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFOSRCZSCLIUDR-GQCTYLIASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCC3=NC=CN=C3C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCC3=NC=CN=C3C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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